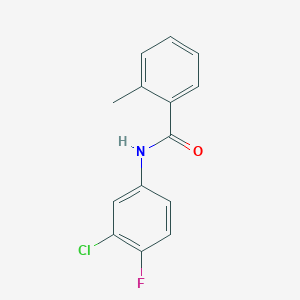

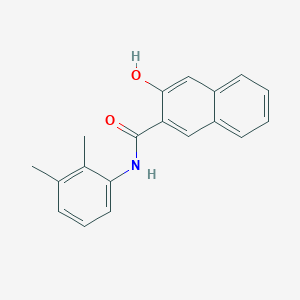

N-(3-氯-4-氟苯基)-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(3-chloro-4-fluorophenyl)-2-methylbenzamide involves several steps, including acylation reactions and the use of specific reagents to introduce the chloro and fluoro groups at designated positions on the benzene ring. While specific details on the synthesis of N-(3-chloro-4-fluorophenyl)-2-methylbenzamide were not directly found, related compounds such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and characterized, indicating a complex process that often involves the use of NMR, MS, IR, and X-ray diffraction methods for characterization (He et al., 2014); (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Molecular structure analysis of related compounds to N-(3-chloro-4-fluorophenyl)-2-methylbenzamide, through X-ray crystallography and DFT calculations, reveals detailed information about bond lengths, bond angles, and the overall conformation of the molecules. For instance, studies on compounds like N-3-hydroxyphenyl-4-methoxybenzamide have shown how intermolecular interactions influence the molecular geometry, highlighting the importance of dimerization and crystal packing on the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

N-(3-chloro-4-fluorophenyl)-2-methylbenzamide participates in various chemical reactions, showcasing its reactivity and the potential for derivatization. For example, iron-catalyzed, fluoroamide-directed C-H fluorination indicates the compound's capability to undergo selective fluorine transfer, producing fluorides in high yield, demonstrating broad substrate scope and functional group tolerance (Groendyke et al., 2016).

Physical Properties Analysis

While specific physical properties of N-(3-chloro-4-fluorophenyl)-2-methylbenzamide were not detailed, related compounds exhibit interesting physical characteristics, such as crystal packing stabilized by hydrogen bonds and π-π stacking interactions, which are crucial for understanding the compound's solubility, stability, and potential applications (Gao Yu, 2014).

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-fluorophenyl)-2-methylbenzamide, such as its reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are inferred from studies on similar compounds. For instance, N-fluorobenzamide-directed formal [4+2] cycloaddition reactions with maleic anhydride showcase the ability to form fluorescent aminonaphthalic anhydrides, indicating a pathway for creating novel fluorescent markers or therapeutic agents (Lu et al., 2022).

科学研究应用

氟酰胺导向的C-H氟化

Groendyke、AbuSalim和Cook(2016年)对“铁催化的氟酰胺导向C-H氟化”的研究展示了一种由铁介导的苄基、烯丙基和未活化的C-H键选择性氟化的方法。该方法具有广泛的底物范围和官能团耐受性,可能适用于“N-(3-氯-4-氟苯基)-2-甲基苯甲酰胺”等化合物的功能化或改性目的 (Groendyke, AbuSalim, & Cook, 2016).

光催化降解应用

Torimoto、Ito、Kuwabata和Yoneyama(1996年)探索了使用负载TiO2的吸附剂对丙酰胺(3,5-二氯-N-(3-甲基-1-丁炔-3-基)苯甲酰胺)进行光催化降解。该研究强调了利用吸附剂载体来提高矿化速率和降低降解过程中有毒中间体浓度的潜力。这表明“N-(3-氯-4-氟苯基)-2-甲基苯甲酰胺”在环境清理或降解研究中可能具有研究应用 (Torimoto et al., 1996).

芳香酰胺作为驱虫剂

Garud、Ganesan、Prakash、Vijayaraghavan和Shinde(2011年)研究了取代芳香酰胺作为驱虫剂对埃及伊蚊的行为反应和生物功效。该研究表明“N-(3-氯-4-氟苯基)-2-甲基苯甲酰胺”在开发新的驱虫剂配方或研究昆虫行为方面具有潜在的研究应用 (Garud et al., 2011).

抗菌活性

Desai、Rajpara和Joshi(2013年)合成了含有噻唑和噻唑烷的氟代苯甲酰胺,显示出有希望的抗菌活性。对类似化合物的研究可以探索“N-(3-氯-4-氟苯基)-2-甲基苯甲酰胺”的潜在抗菌特性,或作为开发新型抗菌剂的先导化合物 (Desai, Rajpara, & Joshi, 2013).

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c1-9-4-2-3-5-11(9)14(18)17-10-6-7-13(16)12(15)8-10/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEGANVGIXQNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)

![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)

![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)

![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)